(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEUXCRXFGAHLK-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2O1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC2=CC=CC=C2O1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the cyclization of a substituted benzene derivative with an amino group and a hydroxyl group in the presence of a strong acid or base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure the purity and yield of the final product. The production process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
It appears that information regarding the applications of "(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride" is limited within the provided search results. However, some information on related compounds and applications of similar chemical classes can be extracted.
About 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
- 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride, has the molecular formula C9H11ClN2O2 .
Malonamide Derivatives
Benzocycloheptene Derivatives
- Various benzocycloheptene derivatives are synthesized and separated using chiral HPLC methods, indicating their importance in chemical synthesis and analysis . These derivatives include:
- Racemic (6S,7R and 6R,7S)-6-benzyl-7-dibenzylamino-2-fluoro-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one .
- Racemic (6S,7R and 6R,7S)-6-Cyclopropyl-7-dibenzylamino-2-fluoro-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one .
- Racemic 7-dibenzylamino-2-fluoro-6,6-dimethyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one .
- Racemic (6S,7R and 6R,7S)-7-dibenzylamino-6-ethyl-2-fluoro-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one .
Applications of Hydrochloric Acid
While not directly related to the target compound, hydrochloric acid (a component of the hydrochloride salt) has a wide array of applications, which may provide some context :
- Industry Uses: Includes uses as a surface active agent, cleaning agent, pH regulating agent, and in metal extraction and refining .
- Consumer Uses: Found in household products, paint additives, and coating additives .
- Other Uses: Employed in electroplating, petroleum production and refining, and semiconductor manufacturing .
Mechanism of Action
The mechanism by which (R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function. This can lead to the modulation of various biological processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomer: (S)-7-Amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
The (S)-enantiomer of the target compound () differs in stereochemistry at the 7-position and includes a methyl substitution at the 9-position. Key comparisons include:
- Stereochemical Impact : The (R)-configuration may confer distinct binding affinities to biological targets compared to the (S)-form, as enantiomers often exhibit divergent pharmacokinetic profiles.
N,N-Dimethyl-9-phenyl Derivative: 6,7-Dihydro-N,N-dimethyl-9-phenyl-5H-benzocyclohepten-7-amine Hydrochloride
This compound (CAS 62819-38-9) shares the benzocyclohepten-amine core but features N,N-dimethyl and 9-phenyl substituents (). Notable differences include:
- Pharmacological Profile: The dimethylamino group and phenyl ring may enhance receptor binding affinity, as evidenced by its classification as a drug candidate.
- Toxicity Data : Intraperitoneal LD50 in mice is 100 mg/kg, suggesting moderate acute toxicity. The absence of phenyl or dimethyl groups in the target compound could reduce toxicity risks .
Spirocyclic Oxa-Aza Compounds
Spiro[4.5]decane derivatives () feature a 7-oxa-9-aza ring system but incorporate spiro junctions and additional aromatic moieties (e.g., benzothiazolyl). Comparisons highlight:
- Synthetic Complexity : The target compound’s simpler bicyclic structure may allow more scalable synthesis compared to spiro systems, which require multi-step reactions with specialized reagents.
- Application Scope: Spirocyclic analogs are explored for organic synthesis applications, whereas the target compound’s amino and oxa-aza motifs suggest pharmaceutical relevance .
Tabulated Comparative Analysis
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The absence of methyl or phenyl groups in the target compound may optimize selectivity for undisclosed targets, warranting comparative binding assays.
- Toxicity Profiling : The LD50 data for the N,N-dimethyl analog () underscores the need for acute toxicity studies on the (R)-compound.
- Synthetic Advancements: ’s spirocyclic synthesis methods could inspire novel routes to functionalize the (R)-compound’s core .
Biological Activity
(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the field of oncology. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
- CAS Number : 2044702-28-3
- Molecular Formula : C9H11ClN2O2
- Purity : 96% .
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of (R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride, particularly against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation through multiple mechanisms.
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Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The inhibition rates and IC50 values demonstrate its potency compared to standard treatments like Sunitinib.
This data indicates that (R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride is more effective than Sunitinib across tested cell lines .
Cell Line Inhibition Rate (%) IC50 (μM) A549 100.07 8.99 HepG2 99.98 6.92 DU145 99.93 7.89 MCF7 100.39 8.26
The mechanisms by which this compound exerts its antitumor effects include:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase in HepG2 cells, leading to inhibited proliferation and increased apoptosis.
- Apoptosis Induction : Studies have shown that treatment with the compound leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and activation of caspase pathways. Specifically:
- Mitochondrial Pathway : The compound's ability to induce apoptosis through the mitochondrial pathway suggests it may target mitochondrial function directly or indirectly, influencing cellular survival mechanisms .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on HepG2 Cells :
- Comparative Analysis with Other Compounds :
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for (R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride?
- Methodological Answer : Focus on multi-step synthesis involving cyclization reactions and stereochemical control. For example, analogous compounds are synthesized via condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives under reflux conditions. Post-synthetic purification via recrystallization or chromatography ensures enantiomeric purity . Reaction intermediates should be characterized using IR, UV-Vis spectroscopy, and elemental analysis to confirm structural integrity .
Q. How can the acute toxicity profile of this compound be evaluated in preclinical studies?
- Methodological Answer : Conduct intraperitoneal (IP) LD50 studies in rodent models (e.g., mice) at doses such as 100 mg/kg, monitoring mortality and toxic effects over 24–72 hours. Use standardized protocols from toxicity databases (e.g., RTECS) to ensure reproducibility. Note that species-specific responses may require cross-validation in rats or non-rodent models .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Prioritize:
- IR spectroscopy to confirm functional groups (e.g., amine, carbonyl).
- UV-Vis spectroscopy to assess conjugation and electronic transitions.
- Elemental analysis to verify molecular formula (e.g., C19-H21-N.Cl -H for related analogs) .
Advanced techniques like NMR or X-ray crystallography may resolve stereochemistry .
Advanced Research Questions
Q. How can contradictions in toxicity data across species be resolved?
- Methodological Answer : Perform dose-response studies in multiple species (e.g., mice, rats) using standardized routes (IP, oral). Compare metabolic pathways via liver microsome assays to identify species-specific detoxification mechanisms. Statistical tools like ANOVA can assess inter-species variability in LD50 values .
Q. What experimental design principles apply to studying environmental fate and biotic interactions?
- Methodological Answer : Adopt split-plot or randomized block designs (as in environmental studies) to evaluate abiotic/biotic degradation. For example, partition coefficients (log P) and hydrolysis rates under varying pH/temperature conditions predict environmental persistence. Use LC-MS/MS to detect degradation products in soil/water matrices .
Q. How can reaction mechanisms for spirocyclic intermediates in synthesis be validated?
- Methodological Answer : Employ isotopic labeling (e.g., deuterium at reactive sites) to trace bond formation/cleavage. Kinetic studies under controlled temperatures and solvent systems (e.g., DMF, THF) can elucidate rate-determining steps. Computational modeling (DFT) predicts transition states and stereochemical outcomes .
Q. What strategies address low yields in stereoselective synthesis?
- Methodological Answer : Optimize chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee). Screen solvents (polar aprotic vs. nonpolar) and temperatures to favor kinetic vs. thermodynamic control. Use DoE (Design of Experiments) to identify critical parameters .
Data Analysis & Interpretation
Q. How should conflicting structural data from spectroscopic methods be reconciled?
- Methodological Answer : Cross-validate using complementary techniques. For instance, if IR suggests an amine group but NMR does not, conduct XPS (X-ray photoelectron spectroscopy) to confirm nitrogen bonding states. Bayesian statistical models can quantify confidence in conflicting datasets .
Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
